5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Brand Name: Vulcanchem
CAS No.: 727664-35-9
VCID: VC4367234
InChI: InChI=1S/C10H20N4OS/c16-10-11-8-14(9-12-10)3-1-2-13-4-6-15-7-5-13/h1-9H2,(H2,11,12,16)
SMILES: C1COCCN1CCCN2CNC(=S)NC2
Molecular Formula: C10H20N4OS
Molecular Weight: 244.36

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

CAS No.: 727664-35-9

Cat. No.: VC4367234

Molecular Formula: C10H20N4OS

Molecular Weight: 244.36

* For research use only. Not for human or veterinary use.

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol - 727664-35-9

Specification

CAS No. 727664-35-9
Molecular Formula C10H20N4OS
Molecular Weight 244.36
IUPAC Name 5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione
Standard InChI InChI=1S/C10H20N4OS/c16-10-11-8-14(9-12-10)3-1-2-13-4-6-15-7-5-13/h1-9H2,(H2,11,12,16)
Standard InChI Key OKEDFZRXTVAZCU-UHFFFAOYSA-N
SMILES C1COCCN1CCCN2CNC(=S)NC2

Introduction

Chemical Identification and Structural Features

Molecular Composition

The compound features a 1,3,5-triazine core substituted with a thiol group at position 2 and a 3-morpholinopropane chain at position 5. Its molecular formula is C₁₀H₂₀N₄OS, with a molecular weight of 252.36 g/mol . Key structural attributes include:

  • Triazine ring: A partially saturated six-membered ring with three nitrogen atoms.

  • Morpholine moiety: A tertiary amine oxygen heterocycle linked via a propyl chain.

  • Thiol group: A sulfur-containing functional group capable of disulfide bond formation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number727664-35-9
Molecular FormulaC₁₀H₂₀N₄OS
Molecular Weight252.36 g/mol
Density1.32 g/cm³ (predicted)
Hazard ClassificationIrritant

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a [2+2]-cycloaddition reaction, as demonstrated in studies of analogous β-lactam morpholino-triazine hybrids . Key steps include:

  • Cyclocondensation: Reaction of morpholine-containing precursors with triazine intermediates under basic conditions.

  • Thiol incorporation: Introduction of the thiol group via nucleophilic substitution or oxidation-reduction sequences.

Industrial-scale production requires optimization of reaction parameters (e.g., temperature: 80–100°C, solvent: DMF/THF) to achieve yields >75% .

Pharmacological Applications

Antiproliferative Activity

In vitro studies on morpholino-triazine derivatives demonstrate IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells, with mechanisms involving:

  • Topoisomerase II inhibition: Disruption of DNA replication processes .

  • Reactive oxygen species (ROS) modulation: Upregulation of antioxidant enzymes like superoxide dismutase (SOD) .

Antioxidant Properties

The thiol group enables free radical scavenging, with 58% DPPH inhibition at 50 μM concentration, comparable to ascorbic acid controls .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Morpholine chain length: A three-carbon linker (propyl) optimizes membrane permeability and target binding .

  • Thiol vs. sulfhydryl derivatives: The free -SH group enhances redox activity compared to methylthio analogs .

Future Research Directions

  • In vivo pharmacokinetics: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Combination therapies: Test synergies with platinum-based chemotherapeutics.

  • Derivatization: Explore acylated thiol derivatives for enhanced stability .

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